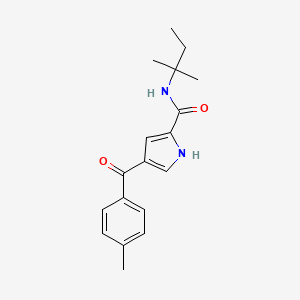

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

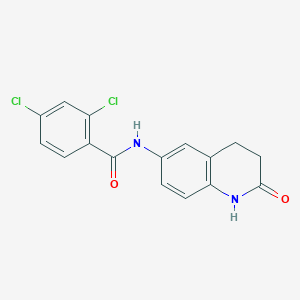

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a chemical compound with the molecular formula C16H11Cl2NO4S . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the retrieved papers, quinoline derivatives are generally synthesized through various protocols. For instance, one study reported the synthesis of a similar compound, quinolin-8-yl 4-chlorobenzoate, via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .Molecular Structure Analysis

The structure of quinolin-8-yl 4-chlorobenzoate, a related compound, was characterized using analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the specific compound and conditions. Quinoline derivatives are known to exhibit antimicrobial activity, which depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications

Host-Guest Chemistry and Fluorescence Properties :Research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives has revealed insights into host-guest chemistry. They found that these compounds, including quinolin-8-yl derivatives, can form gels and crystalline salts with mineral acids. Additionally, they exhibit interesting fluorescence properties when interacting with certain substances, highlighting their potential in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Anti-Cancer Activity :Cumaoğlu et al. (2015) synthesized compounds containing the sulfonamide fragment and quinolin-8-yl derivatives, which were evaluated for anti-cancer activity. These compounds demonstrated significant reduction in cell proliferation and induced expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).

Antibacterial Activity :Alavi et al. (2017) investigated quinoxaline sulfonamides synthesized from quinoxaline sulfonyl chloride and various aromatic amines. These compounds, including those with quinolin-8-yl structures, showed effective antibacterial activities against Staphylococcus spp. and Escherichia coli, indicating their potential use in developing new antibacterial agents (Alavi et al., 2017).

Potential Antileukotrienic Agents :Jampílek et al. (2004) synthesized quinolin-8-yl derivatives as potential antileukotrienic drugs. These compounds were investigated for their in vitro cytotoxicity and antiplatelet activity, indicating their potential use in treating conditions associated with leukotriene activity (Jampílek et al., 2004).

Remote Sulfonylation Process :Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This process, which generates environmentally friendly byproducts, highlights the compound's potential in green chemistry applications (Xia et al., 2016).

PI3K Inhibitors and Anticancer Agents :Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study indicated these compounds' potential as effective treatments in cancer therapy (Shao et al., 2014).

Antiprotozoal Evaluation of Metal Complexes :Silva et al. (2010) synthesized copper and zinc complexes based on sulfonamides containing 8-aminoquinoline ligands. These complexes showed significant antiprotozoal activity, suggesting their potential in treating protozoal infections (Silva et al., 2010).

Aldose Reductase Inhibitors :Qin et al. (2015) designed quinoxalin-2(1H)-one based aldose reductase inhibitors. These compounds, including quinolin-8-yl derivatives, showed potent effects and selective inhibition of aldose reductase, important in the treatment of diabetic complications (Qin et al., 2015).

Mechanism of Action

properties

IUPAC Name |

quinolin-8-yl 3,4-dichloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO4S/c1-22-16-13(8-7-11(17)14(16)18)24(20,21)23-12-6-2-4-10-5-3-9-19-15(10)12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTKMCSGLZJTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2755257.png)

![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)

![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)

![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)

![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)

![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)